Product packaging for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine(Cat. No.:)

5-Ethyl-4,6-dimethoxypyrimidin-2-amine

Cat. No.: B13094227
M. Wt: 183.21 g/mol
InChI Key: WJUMOAPVZYHKEX-UHFFFAOYSA-N
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Description

5-Ethyl-4,6-dimethoxypyrimidin-2-amine (CAS 138915-47-6) is a high-value chemical building block with the molecular formula C 8 H 13 N 3 O 2 and a molecular weight of 183.21 g/mol . This compound features a pyrimidine ring core, a structure of paramount importance in medicinal and agrochemical research due to its prevalence in nucleic acids and other biologically active molecules . The specific substitution pattern with methoxy groups at the 4 and 6 positions and an amine at the 2-position makes this compound a versatile intermediate for further synthetic modifications, such as nucleophilic aromatic substitution reactions . Its structural features, including the electron-donating methoxy groups and the reactive amino group, allow researchers to utilize it in the construction of more complex heterocyclic systems, including novel compounds investigated for their potential biological activities . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3O2 B13094227 5-Ethyl-4,6-dimethoxypyrimidin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-ethyl-4,6-dimethoxypyrimidin-2-amine

InChI

InChI=1S/C8H13N3O2/c1-4-5-6(12-2)10-8(9)11-7(5)13-3/h4H2,1-3H3,(H2,9,10,11)

InChI Key

WJUMOAPVZYHKEX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1OC)N)OC

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 5 Ethyl 4,6 Dimethoxypyrimidin 2 Amine

Mass Spectrometry (MS) for Molecular and Fragment Ion Characterization

Analysis of Fragmentation Patterns for Structural Confirmation

There is no available mass spectrometry data for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine. Therefore, an analysis of its specific fragmentation patterns for structural confirmation cannot be provided at this time. A theoretical analysis would be purely speculative without experimental data to confirm the fragmentation pathways.

Vibrational Spectroscopy for Functional Group Identification

Detailed vibrational spectra for this compound are not present in the reviewed literature.

Fourier Transform Infrared (FTIR) Spectroscopy

No experimental FTIR spectra for this compound have been published. Consequently, a table of characteristic absorption bands and their corresponding functional group assignments for this specific molecule cannot be compiled.

Raman Spectroscopy

Similarly, there are no published Raman spectra for this compound. An analysis of its characteristic Raman shifts is therefore not possible.

X-ray Diffraction Analysis for Solid-State Structural Insights

No crystallographic data for this compound could be found in the searched databases.

Single Crystal X-ray Diffraction for Definitive Molecular Geometry

The definitive molecular geometry of this compound, including bond lengths and angles, has not been determined by single crystal X-ray diffraction, as no such study has been reported.

Analysis of Crystal Packing and Intermolecular Interactions

Without crystallographic data, an analysis of the crystal packing and intermolecular interactions, such as hydrogen bonding or π-π stacking, for this compound cannot be conducted. While studies on related compounds like salts of 2-amino-4,6-dimethoxypyrimidine (B117758) show the presence of such interactions, these findings cannot be directly extrapolated to the 5-ethyl derivative.

Reaction Chemistry and Derivatization Strategies for 5 Ethyl 4,6 Dimethoxypyrimidin 2 Amine

Chemical Reactivity of the Amino Group at C2

The exocyclic amino group at the C2 position of the pyrimidine (B1678525) ring is a key site for chemical derivatization. Its nucleophilic character allows it to participate in a range of reactions, leading to the formation of new carbon-nitrogen and nitrogen-nitrogen bonds.

Acylation, Alkylation, and Arylation Reactions

The primary amino group of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is amenable to standard acylation, alkylation, and arylation reactions.

Acylation can be achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. These reactions are fundamental in modifying the electronic properties and steric environment of the amino group.

Alkylation of the amino group can introduce alkyl substituents. While direct N-alkylation of 2-aminopyrimidines can sometimes be challenging, studies on related 2-aminopyrimidine-5-carbonitriles have shown that the introduction of alkyl groups, such as methyl or ethyl, on the exocyclic amino group significantly influences the compound's properties and interactions. nih.gov For instance, N-methylation has been shown to have a specific effect on the selectivity profile of these compounds in biological assays. nih.gov

Arylation reactions, such as the Buchwald-Hartwig amination, could potentially be employed to introduce aryl groups at the amino function, further expanding the structural diversity of derivatives. The success of such reactions would depend on the appropriate choice of catalyst and reaction conditions to overcome the potential for competing side reactions.

Condensation Reactions Leading to Schiff Bases and Imine Derivatives

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases (imines). This condensation reaction is a versatile method for introducing a wide variety of substituents onto the pyrimidine core. scispace.com The formation of a Schiff base is typically a reversible reaction that proceeds via a hemiaminal intermediate, followed by the elimination of a water molecule. scispace.com

Research has specifically documented the condensation of 4,6-dimethoxypyrimidin-2-amine with various aromatic aldehydes to synthesize novel Schiff base derivatives. researchgate.net These reactions are often carried out by refluxing the reactants in a suitable solvent, sometimes with the addition of a catalytic amount of acid. researchgate.netekb.eg The general reaction is depicted below:

Scheme 1: General synthesis of Schiff bases from this compound.

The synthesis of Schiff bases can be facilitated by various methods, including conventional heating, microwave irradiation, and the use of catalysts. scispace.comresearchgate.netekb.egnih.gov The choice of method can influence the reaction time and yield.

Formation of Azo Compounds via Diazotization

The primary amino group at the C2 position can be converted to a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HONO), which is usually generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C). nih.gov The resulting diazonium salt is often unstable and is used immediately in subsequent reactions.

These pyrimidine diazonium salts are electrophilic and can react with electron-rich aromatic compounds, such as phenols and anilines, in a reaction known as azo coupling. This leads to the formation of highly colored azo compounds. nih.govmdpi.com While specific examples of diazotization and azo coupling with this compound are not prevalent in the literature, the general reactivity of amino-heterocycles suggests this is a feasible transformation. researchgate.netresearchgate.net The general scheme for this two-step process is as follows:

Scheme 2: General scheme for the diazotization of this compound and subsequent azo coupling.

Chemical Transformations Involving the Methoxy (B1213986) Groups at C4 and C6

The methoxy groups at the C4 and C6 positions of the pyrimidine ring are also susceptible to chemical modification, primarily through nucleophilic displacement reactions. The reactivity of these groups is influenced by the electron-deficient nature of the pyrimidine ring.

Nucleophilic Displacement Reactions of Alkoxy Groups

The methoxy groups on the pyrimidine ring can be displaced by a variety of nucleophiles. This reactivity is a form of nucleophilic aromatic substitution (SNAr). The rate and feasibility of these reactions are dependent on the nature of the nucleophile and the electronic properties of the pyrimidine ring. The presence of electron-withdrawing groups on the ring can enhance the rate of substitution. nih.govacs.org

In some cases, the methoxy group can be a less facile leaving group compared to halogens. However, studies on related systems have shown that alkoxy groups can be displaced, particularly under forcing conditions or when the ring is sufficiently activated. rsc.org For example, treatment of a chloropyrimidine with an excess of sodium methoxide (B1231860) led to the displacement of both the chloro and a methylthio group, indicating the potential for alkoxy group manipulation. rsc.org

Investigations into the Stability and Reactivity of Methoxy Substituents

The reactivity of the methoxy groups is also influenced by the substituents on the pyrimidine ring. Electron-donating groups, such as an amino group, can decrease the electrophilicity of the ring and thus reduce the susceptibility of the methoxy groups to nucleophilic attack. Conversely, electron-withdrawing groups at other positions on the ring would be expected to increase their reactivity towards nucleophiles. nih.govacs.org The stability of the methoxy groups under various reaction conditions, such as those employed in Suzuki cross-coupling reactions where they remain intact, highlights their robustness in certain chemical environments. worktribe.com

Functionalization of the Pyrimidine Ring at the C5 Position Beyond Ethylation

While the core structure features an ethyl group at the C5 position, the electronic activation provided by the amino and methoxy substituents paves the way for the introduction of a wide array of other functional groups at this same position. The parent compound, 2-amino-4,6-dimethoxypyrimidine (B117758), serves as a key precursor in the synthesis of numerous herbicides, and its C5 position is the primary site for electrophilic attack. The principles governing the reactivity of this parent compound are directly applicable to understanding the potential for further functionalization of its 5-ethyl derivative.

The pyrimidine ring in this compound is considered "activated" due to the strong electron-donating effects of the substituents. The 2-amino group and the 4,6-dimethoxy groups collectively increase the electron density of the ring, making it more nucleophilic than unsubstituted pyrimidine. This activation specifically directs electrophilic substitution to the C5 position, which is ortho and para to these activating groups and is the only unsubstituted carbon on the ring.

A prominent example of electrophilic substitution on this activated pyrimidine system is the Vilsmeier-Haack reaction. wikipedia.orgchemistrysteps.comnih.gov This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto an electron-rich aromatic ring. wikipedia.orgorganic-chemistry.org For activated pyrimidines such as 2-amino-4,6-dimethoxypyrimidine, this reaction proceeds regioselectively at the C5 position to yield the corresponding 5-carbaldehyde derivative. mdpi.com The Vilsmeier reagent, a chloromethyliminium salt, is a relatively weak electrophile, meaning the reaction is generally only successful on highly activated aromatic systems, a category to which this pyrimidine derivative belongs. chemistrysteps.com

Other classical electrophilic aromatic substitution reactions, such as halogenation (with reagents like N-bromosuccinimide or N-chlorosuccinimide), nitration, and Friedel-Crafts reactions, are also theoretically possible at the C5 position, leveraging the ring's high nucleophilicity.

The introduction of new functional groups onto the 2-amino-4,6-dimethoxypyrimidine scaffold occurs with high regioselectivity at the C5 position. This is a direct consequence of the directing effects of the existing activating groups.

The Vilsmeier-Haack reaction provides a clear example of this regioselectivity, affording 2-amino-4,6-dimethoxy-5-formylpyrimidine. This aldehyde can then serve as a versatile synthetic handle for further derivatization. For instance, it can undergo condensation reactions, such as the Claisen-Schmidt condensation, to form pyrimidine-based chalcones, or be converted into other functional groups via oxidation, reduction, or nucleophilic addition. mdpi.com

The synthesis of various 5-substituted pyrimidines often begins before the formation of the final methoxylated ring. For instance, the synthesis of 2-amino-5-alkyl-4,6-dihydroxypyrimidines is achieved through the condensation of guanidine (B92328) with appropriately substituted diethyl malonate esters. Subsequent chlorination with a reagent like phosphorus oxychloride followed by nucleophilic substitution with sodium methoxide yields the final 5-substituted 2-amino-4,6-dimethoxypyrimidine. This pathway allows for the introduction of various alkyl groups at the C5 position from the outset.

Below is a table summarizing key electrophilic substitution reactions on the activated 2-amino-4,6-dimethoxypyrimidine ring system.

ReactionReagentsPosition of SubstitutionProduct
Vilsmeier-Haack FormylationPOCl₃, DMFC55-Formyl-4,6-dimethoxypyrimidin-2-amine
BrominationN-Bromosuccinimide (NBS)C55-Bromo-4,6-dimethoxypyrimidin-2-amine
ChlorinationN-Chlorosuccinimide (NCS)C55-Chloro-4,6-dimethoxypyrimidin-2-amine

Mechanistic Studies of Derivatization Reactions

The mechanism of derivatization for this compound is best illustrated through the Vilsmeier-Haack reaction, which follows the classical pathway for electrophilic aromatic substitution.

Formation of the Vilsmeier Reagent : In the first step, N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate (B8581778) anion to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.orgorganic-chemistry.org

Electrophilic Attack : The electron-rich pyrimidine ring, specifically the C5 carbon, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This step forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The positive charge is delocalized across the pyrimidine ring and the substituents.

Aromatization : The aromaticity of the pyrimidine ring is restored by the loss of a proton from the C5 position. This results in the formation of an iminium salt intermediate attached to the pyrimidine ring.

Hydrolysis : In the final workup step, water is added to hydrolyze the iminium salt. This process typically involves the nucleophilic addition of water to the iminium carbon, followed by the elimination of dimethylamine, yielding the final 5-formylpyrimidine product. chemistrysteps.com

Another important reaction class for pyrimidine derivatives involves nucleophilic aromatic substitution (SNAr), particularly on halogenated pyrimidines. mdpi.com For example, if 2-amino-4,6-dichloropyrimidine (B145751) is used as a precursor, the chlorine atoms can be sequentially replaced by nucleophiles like methoxide ions. The SNAr mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Stereochemical Control and Regioselectivity in Pyrimidine Derivatization

Regioselectivity : As detailed previously, the derivatization of the this compound ring via electrophilic substitution is highly regioselective. The powerful, synergistic electron-donating effects of the 2-amino and 4,6-dimethoxy groups create a single, highly nucleophilic center at the C5 position. This strong directing effect ensures that incoming electrophiles will almost exclusively attack this site, leading to a single major constitutional isomer. This inherent regioselectivity simplifies synthetic procedures and purification processes.

Stereochemical Control : In the context of electrophilic aromatic substitution directly on the pyrimidine ring, stereochemical control is not a primary concern. The introduction of a new substituent onto the planar, achiral pyrimidine ring does not create a new stereocenter on the ring itself. However, stereochemistry can become a critical factor in subsequent modifications or if the substituent being introduced is itself chiral. For example, if a C5-aldehyde derivative undergoes a reaction that generates a new chiral center on the side chain (e.g., addition of a Grignard reagent), then stereocontrol would need to be considered to obtain a specific stereoisomer. While crucial in the synthesis of more complex molecules like nucleoside analogs where the stereochemistry of the sugar moiety is vital, for the fundamental derivatization of the pyrimidine ring itself, regioselectivity is the dominant controlling factor.

Theoretical and Computational Studies of 5 Ethyl 4,6 Dimethoxypyrimidin 2 Amine and Its Pyrimidine Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. These methods provide insights into the electronic structure, which governs the chemical behavior of a compound.

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular structure and vibrational properties of organic compounds, including pyrimidine (B1678525) derivatives. tandfonline.comresearchgate.net DFT calculations, particularly using the B3LYP functional with a suitable basis set like 6-31G++(d,p), are employed to determine the most stable conformation (geometry optimization) of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine. tandfonline.com This process minimizes the energy of the molecule to find its equilibrium geometry.

Once the optimized structure is obtained, vibrational frequency calculations can be performed. These calculations are crucial for several reasons:

They confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (absence of imaginary frequencies).

They allow for the prediction of the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for structural validation. researchgate.net

The vibrational modes provide a detailed picture of the atomic motions within the molecule.

For this compound, DFT calculations would likely focus on the orientation of the ethyl and methoxy (B1213986) groups and the planarity of the pyrimidine ring. The calculated vibrational frequencies would help in assigning the characteristic stretching and bending modes of the amine, ether, and alkyl functionalities.

Table 1: Representative Predicted Vibrational Frequencies for a Substituted Pyrimidine Analogue

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H StretchAmine3400-3500
C-H Stretch (Aromatic)Pyrimidine Ring3000-3100
C-H Stretch (Aliphatic)Ethyl Group2850-2960
C=N StretchPyrimidine Ring1600-1650
C-O StretchMethoxy Group1050-1250

Note: The data in this table is illustrative and based on general frequency ranges for the specified functional groups in similar molecules.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are highly valuable for predicting spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide accurate predictions of ¹H and ¹³C NMR spectra.

For this compound, predicting the NMR chemical shifts is essential for its characterization. ijcrt.org Computational prediction can aid in the assignment of experimental spectra, especially for complex molecules where signals may overlap. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time and in the presence of other molecules, such as solvents or biological macromolecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational space and the study of intermolecular interactions. tandfonline.comresearchgate.net

For this compound, MD simulations could be used to:

Analyze conformational flexibility: The ethyl and methoxy groups can rotate, leading to different conformers. MD simulations can reveal the preferred conformations and the energy barriers between them.

Study intermolecular interactions: In a condensed phase (e.g., in solution or a crystal), the molecule will interact with its neighbors through hydrogen bonding (involving the amine group), van der Waals forces, and electrostatic interactions. MD simulations can quantify these interactions and predict properties like solvation energy.

Investigate interactions with biological targets: If the molecule is being studied as a potential drug candidate, MD simulations can be used to model its binding to a protein active site, providing information on the stability of the complex and the key interacting residues. malariaworld.org

Analysis of Molecular Orbitals and Electron Density Distribution (e.g., Natural Bond Orbital Analysis)

The distribution of electrons within a molecule is key to its reactivity. Natural Bond Orbital (NBO) analysis is a computational technique used to study the electron density distribution in terms of localized bonds, lone pairs, and antibonding orbitals. researchgate.net This analysis provides a chemically intuitive picture of bonding and intramolecular interactions. researchgate.net

For this compound, NBO analysis can reveal:

Hybridization of atoms: The hybridization of the nitrogen and carbon atoms in the pyrimidine ring and the substituent groups.

Charge distribution: The partial charges on each atom, which indicate sites susceptible to electrophilic or nucleophilic attack.

Hyperconjugative interactions: The stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, the interaction between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the pyrimidine ring can be quantified. These interactions are crucial for understanding the electronic effects of the substituents on the ring.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also critical. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Table 2: Illustrative NBO Analysis Data for a Substituted Pyrimidine

AtomNatural Charge (e)Hybridization
N (ring)-0.5 to -0.7sp²
C (ring)+0.2 to +0.5sp²
N (amine)-0.8 to -1.0sp²
O (methoxy)-0.5 to -0.7sp³

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an NBO analysis.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. nih.govrsc.org This is particularly useful for understanding the reactivity of heterocyclic compounds like pyrimidines.

For this compound, computational studies could be employed to predict the mechanisms of various reactions, such as:

Electrophilic aromatic substitution: Predicting the most likely site of substitution on the pyrimidine ring.

Nucleophilic substitution: Investigating the displacement of the methoxy groups.

Reactions involving the amine group: Modeling acylation, alkylation, or other transformations of the amino substituent.

The identification of the transition state structure and its associated energy barrier (activation energy) is a key outcome of these studies, as it determines the rate of the reaction.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a relationship between these descriptors and an experimentally measured reactivity parameter (e.g., a reaction rate constant).

For a series of pyrimidine analogues related to this compound, a QSRR study would involve:

Synthesizing or obtaining a diverse set of analogues: This could involve varying the substituents on the pyrimidine ring.

Measuring their reactivity in a specific reaction.

Calculating a wide range of molecular descriptors: These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

Developing a mathematical model: Using techniques like multiple linear regression or partial least squares to create an equation that relates the descriptors to the observed reactivity.

A successful QSRR model can be used to predict the reactivity of new, unsynthesized pyrimidine derivatives, thereby guiding the design of compounds with desired chemical properties. mdpi.com

Advanced Research Applications and Methodological Investigations Involving 5 Ethyl 4,6 Dimethoxypyrimidin 2 Amine As a Chemical Scaffold

Utilization as a Synthetic Intermediate for Complex Heterocyclic Systems

The chemical architecture of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine, featuring a reactive amino group and a substituted pyrimidine (B1678525) core, makes it a valuable building block in organic synthesis. Its utility is particularly pronounced in the construction of more complex molecular frameworks, including fused heterocyclic systems and multifunctional molecules. researchgate.netmdpi.com

Precursor in the Construction of Fused Pyrimidine Structures

The 2-amino group of this compound serves as a key nucleophilic handle for the elaboration of the pyrimidine ring into fused bicyclic and polycyclic systems. nih.gov These fused heterocycles are of significant interest as they often exhibit enhanced biological activities compared to their monocyclic precursors. nih.gov The general strategy involves the reaction of the aminopyrimidine with bifunctional electrophiles, leading to the formation of a new ring fused to the pyrimidine core.

For instance, condensation reactions with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrido[2,3-d]pyrimidines, a class of compounds known for their diverse pharmacological properties. nih.gov The ethyl group at the 5-position can influence the steric and electronic properties of the resulting fused system, potentially modulating its interaction with biological targets. While direct examples employing this compound are not extensively documented, the reactivity pattern is well-established for a wide range of 2-aminopyrimidine (B69317) derivatives. nih.govnih.gov

Table 1: Examples of Fused Heterocyclic Systems Derived from 2-Aminopyrimidines

Fused SystemReagents and ConditionsPotential Application
Pyrido[2,3-d]pyrimidinesα,β-Unsaturated ketones, acid catalysisAnticancer, Anti-inflammatory
Pyrazolo[1,5-a]pyrimidinesβ-Enaminones, acid catalysisKinase inhibitors
Imidazo[1,2-a]pyrimidinesα-Haloketones, baseAntiviral, Antimicrobial
Thieno[2,3-d]pyrimidines2-Chloronicotinoyl chloride, cyclizationAntitumor

Building Block for Multifunctional Molecules

Beyond fused systems, this compound can be incorporated into larger, multifunctional molecules. researchgate.netmdpi.com The amino group can be acylated, alkylated, or used in transition metal-catalyzed cross-coupling reactions to attach various substituents. nih.gov These modifications allow for the fine-tuning of the molecule's properties, such as solubility, lipophilicity, and target-binding affinity.

For example, the synthesis of hybrid molecules, where the pyrimidine core is linked to other pharmacophores, is a common strategy in drug discovery. mdpi.com This approach can lead to compounds with dual modes of action or improved pharmacokinetic profiles. The dimethoxy groups on the pyrimidine ring can also be subjected to demethylation to yield the corresponding dihydroxy derivative, providing additional points for functionalization.

Development of Analytical Methodologies for Detection and Characterization in Complex Systems

The accurate detection and characterization of this compound and its derivatives in various matrices are crucial for quality control in synthesis, pharmacokinetic studies, and environmental monitoring. Chromatographic and spectrometric techniques are the primary tools employed for these purposes. creative-proteomics.comresearchgate.net

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyrimidine derivatives. researchgate.net Reversed-phase HPLC, with C8 or C18 columns, is typically employed for the separation of these moderately polar compounds. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with the addition of a buffer to control the pH and improve peak shape. UV detection is commonly used, as the pyrimidine ring exhibits strong absorbance in the UV region.

Gas Chromatography (GC) can also be utilized for the analysis of aminopyrimidines, although derivatization may be necessary to improve volatility and thermal stability. researchgate.netbre.com Derivatizing agents such as silylating agents or acylating agents can be used to cap the polar amino group. The choice of column and temperature programming is critical for achieving good separation from impurities or other components in a mixture. dnacih.com

Table 2: General Chromatographic Conditions for Pyrimidine Derivative Analysis

TechniqueColumnMobile Phase/Carrier GasDetector
HPLCC18, 5 µm, 4.6 x 250 mmAcetonitrile:Water (gradient)UV-Vis
GCHP-5, 30 m x 0.32 mmHeliumFID or MS

Integration of Mass Spectrometry for Trace Analysis and Metabolite Identification

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques like HPLC-MS or GC-MS, provides high sensitivity and selectivity for the analysis of pyrimidine derivatives. researchgate.netnih.gov Electrospray ionization (ESI) is a common ionization technique for HPLC-MS analysis of these compounds, typically producing a protonated molecular ion [M+H]+.

Tandem mass spectrometry (MS/MS) can be used for structural elucidation and for the development of highly selective quantitative methods, such as multiple reaction monitoring (MRM). nih.gov In environmental or biological samples, HPLC-MS/MS is invaluable for identifying and quantifying trace levels of the parent compound and its metabolites. The fragmentation patterns observed in the MS/MS spectra can provide valuable information about the structure of the metabolites. researchgate.net

Environmental Fate and Transformation Studies of Pyrimidine Derivatives

The widespread use of pyrimidine-based compounds, particularly as herbicides, necessitates an understanding of their environmental fate and transformation. awsjournal.orgepa.gov While specific studies on this compound are limited, the behavior of structurally related compounds can provide insights into its potential environmental impact.

The environmental persistence and mobility of pyrimidine derivatives are influenced by factors such as soil type, pH, microbial activity, and sunlight. kpu.caresearchgate.net The dimethoxy groups on the pyrimidine ring are susceptible to hydrolysis, particularly under acidic conditions, which can be a significant degradation pathway. Microbial degradation is also a key process in the breakdown of many pyrimidine-based herbicides in soil and water. researchgate.net

For instance, the related compound 2-amino-4,6-dimethoxypyrimidine (B117758) is a known degradation product of several sulfonylurea herbicides. nih.gov This suggests that the 4,6-dimethoxypyrimidin-2-amine core is a relatively stable moiety that can persist in the environment after the initial degradation of the parent herbicide. The presence of the 5-ethyl group may influence the rate and pathway of degradation, but it is expected that similar transformation processes would occur. Further research is needed to fully elucidate the environmental fate of this compound.

Exploration in Materials Science and Supramolecular Chemistry

The ability of the 2-aminopyrimidine scaffold to form predictable and robust hydrogen bonds makes it a valuable building block in crystal engineering and supramolecular chemistry. The specific arrangement of hydrogen bond donors (the amino group) and acceptors (the ring nitrogens) allows for the construction of highly ordered solid-state architectures.

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties based on an understanding of intermolecular interactions. tandfonline.com The 2-aminopyrimidine moiety is an excellent synthon for this purpose due to its capacity for self-assembly through hydrogen bonding.

Detailed crystallographic studies have been performed on salts and co-crystals of 2-amino-4,6-dimethoxypyrimidine. In the crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate (B1233283), the protonated pyrimidine cation and the carboxylate anion are linked by a pair of N—H⋯O hydrogen bonds. nih.govresearchgate.net This interaction forms a stable, eight-membered ring motif denoted by the graph-set notation R²₂(8). nih.govresearchgate.net This fundamental building block demonstrates the strong affinity between the aminopyrimidine group and a carboxylic acid function. nih.govresearchgate.net

Similarly, a co-crystal formed between 2-amino-4,6-dimethoxypyrimidine and fumaric acid showcases both intramolecular O–H⋯N and intermolecular N–H⋯O hydrogen bonds. tandfonline.comtandfonline.com These directional interactions guide the assembly of the components into a well-defined crystalline lattice. tandfonline.comtandfonline.com The precise control over molecular arrangement afforded by these interactions is a central goal of crystal engineering, enabling the tuning of material properties like solubility and stability.

Table 3: Crystallographic Data for a 2-Amino-4,6-dimethoxypyrimidine Co-crystal

Parameter 2-amino-4,6-dimethoxypyrimidine : Fumaric Acid Co-crystal 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate Salt
Crystal System Triclinic Monoclinic
Space Group P-1 Not specified in abstract
Key Hydrogen Bonds Intramolecular O–H···N, Intermolecular N–H···O N—H⋯O
Supramolecular Motif Zigzag chains along the c-axis R²₂(8) ring motif

| Reference | tandfonline.comtandfonline.com | nih.govresearchgate.net |

The R²₂(8) motif formed between a 2-aminopyrimidine and a carboxylate is a robust and frequently observed supramolecular synthon. This primary interaction can be further organized into more complex, higher-order structures. In the case of the thiophene-2-carboxylate salt, these R²₂(8) motifs are centrosymmetrically paired through additional N—H⋯O hydrogen bonds. nih.govresearchgate.net This pairing creates a larger, complementary DDAA (Donor-Donor-Acceptor-Acceptor) array of quadruple hydrogen bonds. nih.govresearchgate.net

These larger, planar arrays are then linked into a three-dimensional network through weaker, yet significant, interactions. These include π–π stacking interactions between the electron-rich pyrimidine rings of adjacent arrays, as well as other weak C—H⋯O interactions. nih.govresearchgate.net The interplay between strong, directional hydrogen bonds and weaker, dispersive forces like π-stacking is fundamental to controlling the self-assembly process and the final architecture of the supramolecular assembly. tandfonline.com By modifying the substituents on the pyrimidine ring or changing the co-former molecule, researchers can systematically alter these interactions to create new materials with tailored structures and functions.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-amino-4,6-dimethoxypyrimidine
2-amino-4,6-dimethoxypyrimidinium
bensulfuron-methyl
ethoxysulfuron
foramsulfuron
flucetosulfuron
flupyrsulfuron
flupyrsulfuron-methyl
fumaric acid
mesosulfuron-methyl
nicosulfuron
rimsulfuron
sulfosulfuron
thiophene-2-carboxylate
titanium dioxide

Future Research Directions and Perspectives for 5 Ethyl 4,6 Dimethoxypyrimidin 2 Amine

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine will likely focus on improving efficiency, reducing environmental impact, and increasing accessibility. Current synthetic strategies for similar pyrimidines often involve multi-step processes that may utilize harsh reagents. Research into greener and more streamlined synthetic pathways is a critical next step.

A key precursor, 2-Amino-5-ethylpyrimidine-4,6-diol, can be synthesized through the condensation of ethylmalonic acid diesters with guanidine (B92328). nih.gov Future work should focus on optimizing this initial cyclization, followed by developing a high-yield, sustainable methylation protocol to convert the diol to the target dimethoxy compound. Traditional methylation often uses hazardous reagents like dimethyl sulfate. A promising research avenue would be the exploration of green methylating agents, such as dimethyl carbonate, which offers a safer and more environmentally benign alternative, producing only water and carbon dioxide as byproducts. google.com Multicomponent reactions, which allow the assembly of complex molecules from simple starting materials in a single step, also present an attractive strategy for sustainable pyrimidine (B1678525) synthesis. researchgate.net

Research FocusProposed ApproachPotential Advantages
Green MethylationUtilize dimethyl carbonate with a suitable catalyst for the O-methylation of 2-Amino-5-ethylpyrimidine-4,6-diol.Reduced toxicity, minimal waste, improved safety profile.
One-Pot SynthesisDevelop a multicomponent reaction strategy combining an ethyl-substituted three-carbon unit, a guanidine source, and a methylating agent.Increased efficiency, reduced purification steps, lower solvent usage.
Flow ChemistryAdapt existing synthetic steps to a continuous flow process.Enhanced control over reaction parameters, improved safety for exothermic reactions, potential for scalability.

Integration of Advanced Automation and High-Throughput Screening in Synthesis and Derivatization

To accelerate the exploration of this compound and its derivatives, the integration of automation and high-throughput screening (HTS) is essential. These technologies can dramatically increase the pace of research by enabling the rapid synthesis and evaluation of large compound libraries. mdpi.comcymitquimica.com

Future research should employ automated synthesis platforms to create a diverse library of analogues. By varying the substituents on the exocyclic amino group or by exploring reactions at the ethyl group, a vast chemical space can be explored efficiently. HTS can then be used to rapidly screen these derivatives for desired properties, such as biological activity against specific targets. This combination of automated synthesis and HTS can significantly shorten the timeline for identifying lead compounds in drug discovery or for finding molecules with optimal properties for materials science applications. cymitquimica.com

Deeper Exploration of Structure-Reactivity Relationships

A fundamental understanding of the structure-reactivity relationships (SRR) of this compound is crucial for predicting its chemical behavior and designing new applications. The interplay between the electron-donating ethyl and methoxy (B1213986) groups and the electron-rich amino group dictates the molecule's reactivity.

Future studies should systematically investigate how this substitution pattern affects key chemical transformations. For instance, the nucleophilicity of the 2-amino group is a critical parameter for many derivatization reactions. Quantitative studies could compare its reactivity to other 2-aminopyrimidines to understand the electronic contribution of the C5-ethyl and C4/C6-dimethoxy groups. Furthermore, the pyrimidine ring itself can participate in various reactions, including electrophilic and nucleophilic aromatic substitutions. Research should probe the regioselectivity of these reactions, mapping how the existing substituents direct incoming reagents. For example, studies on related 2-sulfonylpyrimidines have shown that substitution at the C5 position has the most significant effect on reactivity in nucleophilic aromatic substitution (SNAr) reactions. nih.gov A similar systematic study on the target compound would provide invaluable predictive power for synthetic chemists.

Substituent GroupExpected Influence on Pyrimidine RingResearch Question to Address
2-Amino Electron-donating (activating)How does its nucleophilicity compare to other substituted 2-aminopyrimidines in acylation or alkylation reactions?
4,6-Dimethoxy Strongly electron-donating (activating)What is the impact on the regioselectivity of electrophilic aromatic substitution on the pyrimidine ring?
5-Ethyl Weakly electron-donating (activating)How does this group sterically and electronically influence reactions at the adjacent C4 and C6 positions?

Expansion of Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and rationalize the properties of molecules, thereby guiding experimental work. For this compound, in silico methods can provide deep insights into its structure, properties, and potential interactions with biological targets.

Future research should employ methods like Density Functional Theory (DFT) to calculate the molecule's electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential. This information can help predict its reactivity and spectroscopic properties. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed for derivatives of this compound. nih.gov By building a model that correlates structural features with observed biological activity, researchers can predict the potency of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing. Such predictive models, augmented with text retrieval from scientific literature, can further enhance generalization for new chemical contexts.

Application of the Compound in Emerging Areas of Chemical Research Beyond Traditional Boundaries

While substituted pyrimidines are well-established in medicine and agriculture, future research should explore the application of this compound in more nascent fields. The non-ethylated analog, 2-Amino-4,6-dimethoxypyrimidine (B117758), is a key intermediate for sulfonylurea herbicides, suggesting that the title compound could be a valuable building block in agrochemical research.

Beyond this, its structural features suggest other potential applications. The electron-rich nature of the substituted pyrimidine ring could be exploited in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic semiconductors. The presence of multiple hydrogen bond donors and acceptors makes it an interesting candidate for supramolecular chemistry and crystal engineering, where it could be used to construct complex, functional architectures. Furthermore, given the prevalence of pyrimidines as kinase inhibitors in oncology, a focused screening of this compound and its derivatives against a panel of protein kinases could reveal unexpected therapeutic potential.

Potential Application AreaRationaleProposed Research
Agrochemicals The related compound 2-Amino-4,6-dimethoxypyrimidine is a known herbicide intermediate.Synthesize sulfonylurea derivatives and screen for herbicidal activity.
Medicinal Chemistry Pyrimidine core is a common scaffold in kinase inhibitors and anti-inflammatory agents. researchgate.netScreen against a panel of kinases; evaluate for inhibition of inflammatory pathways (e.g., nitric oxide or prostaglandin (B15479496) production).
Materials Science Electron-rich aromatic system with potential for π-π stacking and hydrogen bonding.Investigate photophysical properties for OLED applications; explore co-crystallization with other molecules to form novel materials.

By pursuing these multifaceted research directions, the scientific community can systematically unlock the full potential of this compound, transforming it from a molecule of latent promise into a valuable tool for innovation across the chemical sciences.

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